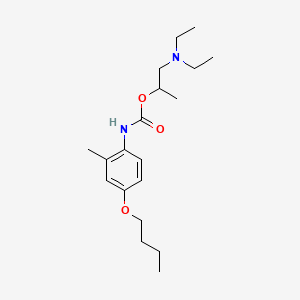
7-Phenyl-2,4,6-heptatrienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-2,4,6-heptatrienal is an organic compound with the molecular formula C13H12O It is characterized by a conjugated system of double bonds and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Phenyl-2,4,6-heptatrienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. For example, the reaction of benzaldehyde with acetylmethylenetriphenylphosphorane in refluxing benzene under an argon atmosphere yields this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2,4,6-heptatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 7-Phenyl-2,4,6-heptatrienoic acid.
Reduction: 7-Phenyl-2,4,6-heptatrienol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Phenyl-2,4,6-heptatrienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Phenyl-2,4,6-heptatrienal exerts its effects is primarily related to its conjugated system and aldehyde functional group. In biological systems, it can interact with membrane proteins and affect membrane potential through second-harmonic generation (SHG) imaging . The compound’s ability to modulate optical signals makes it a valuable tool in cellular imaging studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-(4-dimethylamino-phenyl)-2,4,6-heptatrienal (AR-3)
- 3,7-Dimethyl-9-(4-dimethylamino-phenyl)-2,4,6,8-nonatetraenal (AR-4)
Uniqueness
7-Phenyl-2,4,6-heptatrienal is unique due to its specific conjugated system and the presence of a phenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6460-63-5 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2E,4E,6E)-7-phenylhepta-2,4,6-trienal |
InChI |
InChI=1S/C13H12O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h1-12H/b2-1+,8-3+,9-5+ |
InChI Key |
PIPFDCCYIUAHAC-DUFJELMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

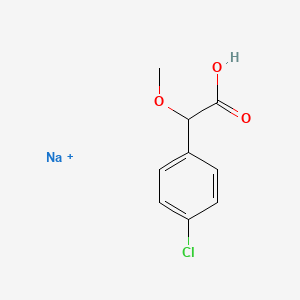
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
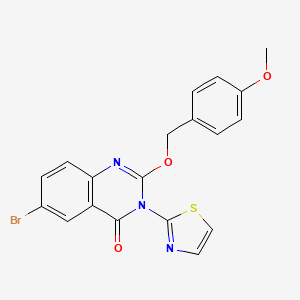
![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)

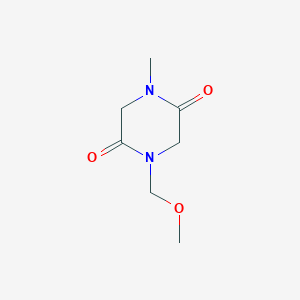
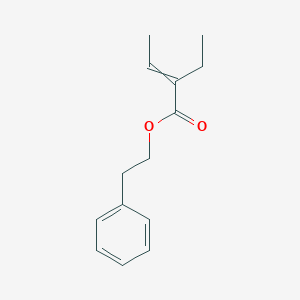
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)
